REACTION_CXSMILES
|
NOS(O)(=O)=O.[NH:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8]1.CC(C)([O-])C.[K+].[NH2:22]OS(O)(=O)=O.N1C2C(=CC=CC=2)C=C1.CN1CCCC1=O.CC(C)([O-])C.[K+].CN1CCCC1=O>CN1CCCC1=O.CC(C)([O-])C.[K+].CN1CCCC1=O>[N:7]1([NH2:22])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8]1 |f:2.3,4.5.6,7.8.9,11.12.13|
|
Name
|
|
Quantity
|
33.8 kg
|
Type
|
reactant
|
Smiles
|
NOS(=O)(=O)O
|
Name
|
|
Quantity
|
15.8 kg
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
120.2 kg
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
67 kg
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
122.6 kg
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
HOSA indole NMP
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NOS(=O)(=O)O.N1C=CC2=CC=CC=C12.CN1C(CCC1)=O
|
Name
|
potassium tert-butoxide NMP
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+].CN1C(CCC1)=O
|
Name
|
potassium tert-butoxide NMP
|
Quantity
|
2.2 kg
|
Type
|
catalyst
|
Smiles
|
CC(C)([O-])C.[K+].CN1C(CCC1)=O
|
Name
|
|
Quantity
|
47 kg
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
chilled to 0–5° C
|
Type
|
TEMPERATURE
|
Details
|
while maintaining a reaction temperature of 20–30° C.
|
Type
|
CUSTOM
|
Details
|
to yield a solution
|
Reaction Time |
185 min |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=CC2=CC=CC=C12)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.9 kg | |
YIELD: PERCENTYIELD | 90.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |